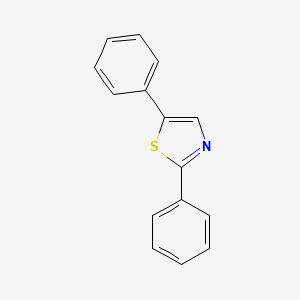
2,5-Diphenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenylthiazole is a useful research compound. Its molecular formula is C15H11NS and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
2,5-Diphenylthiazole and its derivatives have been extensively studied for their anticancer properties. Thiazole-containing compounds are recognized for their potential to inhibit various cancer cell lines through multiple mechanisms.
Case Studies and Findings
- In Vitro Anticancer Activity : A study demonstrated that novel thiazole derivatives synthesized from this compound exhibited significant cytotoxicity against several human cancer cell lines, including breast, lung, and colon cancers. The structure-activity relationship (SAR) indicated that modifications at the thiazole ring significantly influenced the compounds' efficacy .
- Mechanism of Action : Thiazoles have been identified as inhibitors of key biological targets involved in cancer progression. For instance, some derivatives act as microtubule inhibitors or interfere with enzyme-linked receptors, leading to apoptosis in cancer cells .
- Specific Compounds : Compounds derived from this compound showed promising results in inhibiting tumor growth in xenograft models. For example, one study reported a derivative with an IC50 value of 2.01 µM against HT29 colon cancer cells .
Anticonvulsant Activity
Another significant application of this compound is its potential as an anticonvulsant agent.
Research Insights
- Efficacy in Animal Models : Research has shown that certain thiazole derivatives exhibit anticonvulsant properties comparable to standard medications. For instance, compounds with para-halogen substitutions on the phenyl ring demonstrated enhanced protective effects against seizure models .
- Mechanistic Studies : The anticonvulsant activity is often attributed to the modulation of neurotransmitter systems and ion channels involved in neuronal excitability. The SAR analysis highlighted that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant efficacy .
Other Biological Activities
Beyond cancer and epilepsy, this compound derivatives have been investigated for various other biological activities.
Key Findings
- Antimicrobial Properties : Thiazoles have shown broad-spectrum antimicrobial activity against bacteria and fungi. The presence of specific substituents on the thiazole ring can enhance this activity significantly .
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of various cancer cell lines | Significant cytotoxicity; specific substitutions enhance efficacy |
| Anticonvulsant | Reduction of seizure activity in animal models | Comparable efficacy to standard drugs; specific SAR important |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Enhanced activity with specific substituents |
| Anti-inflammatory | Potential to reduce inflammation through cytokine inhibition | Effective in various inflammatory disease models |
Propriétés
Numéro CAS |
3704-40-3 |
|---|---|
Formule moléculaire |
C15H11NS |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
XCAHNWGVQJYSLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














